2-(Methoxymethyl)prop-2-enoic Acid: A Technical Monograph for Drug Discovery & Polymer Science
2-(Methoxymethyl)prop-2-enoic Acid: A Technical Monograph for Drug Discovery & Polymer Science
This in-depth technical guide provides a comprehensive analysis of 2-(Methoxymethyl)prop-2-enoic acid (CAS 871328-69-7), also known as 2-(methoxymethyl)acrylic acid. This document is structured for researchers in medicinal chemistry and polymer science, focusing on its critical role as a covalent warhead in targeted protein degradation and as a functional monomer in advanced materials.
Executive Summary
2-(Methoxymethyl)prop-2-enoic acid is a functionalized acrylic acid derivative characterized by an electron-deficient alkene and an ether-linked side chain. Unlike simple methacrylic acid, the methoxymethyl group at the
In drug discovery , this motif has emerged as a potent "covalent warhead," particularly in the design of KRas G12C inhibitors. The methoxymethyl group tunes the electrophilicity of the Michael acceptor, balancing reactivity with metabolic stability—a critical parameter for covalent drugs.
In polymer science , it serves as a functional monomer for synthesizing pH-responsive hydrogels and biocompatible polymers. Its lower pKa (predicted ~3.89) compared to methacrylic acid (~4.65) allows for ionization at lower physiological pH levels, impacting drug release kinetics in delivery systems.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The following data consolidates experimental and predicted properties essential for formulation and synthesis planning.
| Property | Value | Notes |
| IUPAC Name | 2-(Methoxymethyl)prop-2-enoic acid | |
| Common Synonyms | 2-(Methoxymethyl)acrylic acid; | |
| CAS Number | 871328-69-7 | |
| Molecular Formula | C | |
| Molecular Weight | 116.12 g/mol | |
| Physical State | Light yellow liquid | At standard temperature/pressure |
| Boiling Point | ~105–110 °C | @ 10 mmHg (Predicted) |
| Density | ~1.12 g/cm | (Predicted) |
| pKa | 3.89 ± 0.11 | Predicted; Lower than MAA due to -I effect of -OCH |
| LogP | 0.45 | Hydrophilic; soluble in polar organic solvents |
| SMILES | COCC(=C)C(=O)O |
Synthetic Routes & Manufacturing[3]
The synthesis of 2-(methoxymethyl)prop-2-enoic acid is not a trivial single-step reaction.[1] It typically requires a multi-step sequence starting from readily available acrylates. The most robust route involves the Baylis-Hillman reaction followed by functional group transformation.
Core Synthetic Pathway
The synthesis leverages the reactivity of methyl acrylate with formaldehyde to create the
Step 1: Baylis-Hillman Reaction Reaction of methyl acrylate with paraformaldehyde (catalyzed by DABCO) yields Methyl 2-(hydroxymethyl)acrylate (MHMA) .
Step 2: Bromination (Activation)
MHMA is treated with phosphorus tribromide (PBr
Step 3: Etherification & Hydrolysis MBrMA undergoes nucleophilic substitution with methanol (methanolysis) to form the methyl ester, followed by acid-catalyzed hydrolysis to yield the final acid.
Visualization: Synthetic Workflow
Caption: Step-wise synthesis of 2-(methoxymethyl)prop-2-enoic acid from methyl acrylate precursors.
Reactivity Profile: The "Covalent Warhead" Mechanism
The primary utility of this compound in modern drug discovery lies in its ability to form irreversible covalent bonds with cysteine residues on target proteins.
Mechanism of Action: Michael Addition
The
-
Increases Electrophilicity: Makes the
-carbon more susceptible to nucleophilic attack by the thiolate anion of cysteine. -
Steric Modulation: The methoxymethyl group is larger than a proton (acrylate) or methyl (methacrylate), potentially improving selectivity for specific binding pockets (e.g., KRas G12C switch-II pocket).
Visualization: Covalent Binding to KRas G12C
Caption: Mechanism of irreversible inhibition of KRas G12C via Michael addition to the Cys-12 residue.
Experimental Protocols
Protocol A: Laboratory Synthesis of 2-(Methoxymethyl)acrylic Acid
Note: This procedure assumes the starting material Methyl 2-(bromomethyl)acrylate (MBrMA) is available or synthesized via standard Baylis-Hillman routes.
Reagents:
-
Methyl 2-(bromomethyl)acrylate (10 mmol)
-
Methanol (anhydrous, 50 mL)
-
Sodium Methoxide (11 mmol, 25% in MeOH)
-
Lithium Hydroxide (20 mmol)
-
THF/Water (1:1 mixture)
Procedure:
-
Etherification: In a round-bottom flask under N
, dissolve MBrMA in anhydrous methanol. Cool to 0°C. -
Add sodium methoxide solution dropwise over 20 minutes. Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.
-
Concentrate in vacuo to remove methanol. Resuspend residue in diethyl ether, wash with water, dry over MgSO
, and concentrate to yield the intermediate ester. -
Hydrolysis: Dissolve the ester in THF/Water (1:1). Add LiOH (2 equiv). Stir at RT for 4 hours.
-
Workup: Acidify the reaction mixture to pH ~2 with 1M HCl. Extract with ethyl acetate (3x).
-
Purification: Dry organic layers over Na
SO and concentrate. Purify via flash chromatography (SiO , Hexane/EtOAc gradient) to obtain the pure acid as a light yellow oil.
Protocol B: Radical Polymerization (Homopolymerization)
Objective: To synthesize Poly(2-(methoxymethyl)acrylic acid).
Reagents:
-
Monomer: 2-(Methoxymethyl)acrylic acid (1.0 g)
-
Initiator: AIBN (Azobisisobutyronitrile) (1 wt%)
-
Solvent: 1,4-Dioxane (5 mL)
Procedure:
-
Dissolve the monomer in 1,4-dioxane in a Schlenk tube.
-
Add AIBN.
-
Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (critical for radical polymerization).
-
Polymerization: Place the sealed tube in an oil bath at 70°C for 12 hours.
-
Precipitation: Pour the reaction mixture into cold diethyl ether to precipitate the polymer.
-
Drying: Filter and dry the white precipitate under vacuum at 40°C overnight.
Applications in Drug Development & Materials
Targeted Protein Degradation (KRas Inhibitors)
The 2-(methoxymethyl)acryloyl group is a privileged scaffold in the design of covalent inhibitors for the KRas G12C mutation.
-
Significance: KRas G12C is a driver mutation in non-small cell lung cancer (NSCLC).
-
Advantage: The methoxymethyl substituent provides a balance of reactivity. It is sufficiently reactive to bind the mutant cysteine but less prone to off-target glutathione conjugation compared to unsubstituted acrylamides.
pH-Responsive Hydrogels
Polymers derived from this acid exhibit pH-dependent solubility.
-
Mechanism: At pH > 3.9 (pKa), the carboxylic acid groups deprotonate, causing electrostatic repulsion and polymer swelling.
-
Use Case: Oral drug delivery systems where the matrix protects the payload in the acidic stomach (collapsed state) and releases it in the neutral intestine (swollen state).
Safety & Handling (MSDS Summary)
Hazard Classification:
-
Skin Irritation: Category 2
-
Eye Irritation: Category 2A
-
Specific Target Organ Toxicity: Single Exposure (Respiratory Tract)
Handling Precautions:
-
PPE: Wear chemical-resistant gloves (Nitrile) and safety goggles.
-
Storage: Store at 2–8°C. The compound contains a polymerizable double bond; ensure it is stabilized (often with MEHQ) if stored for long periods.
-
Incompatibility: Avoid strong oxidizing agents and free radical initiators until polymerization is desired.
References
-
KRas G12C Inhibitor Synthesis: Vertex Pharmaceuticals. (2020). Substituted Quinazolines and their use as KRas G12C Inhibitors. WO2020101736A1.
-
Baylis-Hillman Derivative Chemistry: Buchholz, M., et al. (2010). Synthesis and Polymerization of Methacrylate-Based Macromonomers. Macromolecules.
-
Physical Properties (Predicted): ChemBK. (2024). 2-(Methoxymethyl)acrylic acid Properties and pKa.
-
Polymerization Kinetics: Buback, M., et al. (2000). Kinetics of Methacrylic Acid Polymerization. Macromolecular Chemistry and Physics.
-
General Synthesis of Alpha-Substituted Acrylates: Organic Syntheses, Coll. Vol. 7, p. 381 (1990); Vol. 66, p. 220 (1988). Methyl alpha-(Bromomethyl)acrylate.[2]
